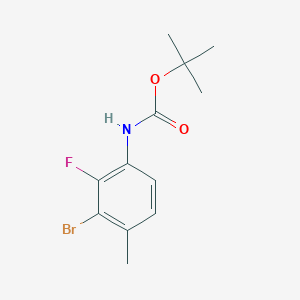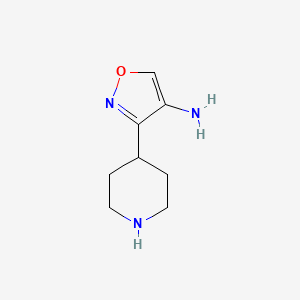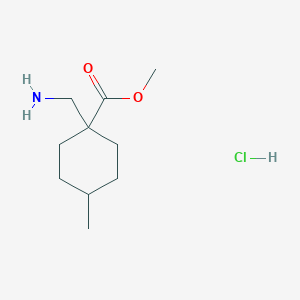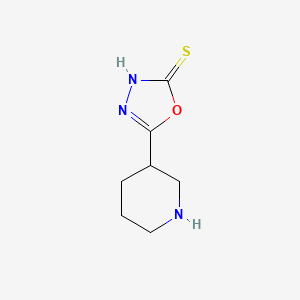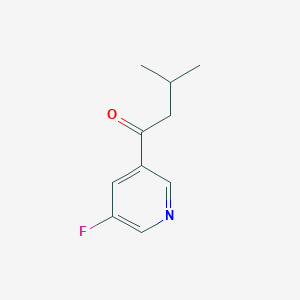
Potassium trifluoro(3-oxocyclohexyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(3-oxocyclohexyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-oxocyclohexyl)borate typically involves the reaction of a boronic acid with potassium bifluoride. This process results in the formation of the trifluoroborate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency. The scalability of the synthesis process makes it feasible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(3-oxocyclohexyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The compound is involved in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Potassium trifluoro(3-oxocyclohexyl)borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium trifluoro(3-oxocyclohexyl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can undergo hydrolysis to form boronic acids, which are key intermediates in many organic reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(3-oxocyclopentyl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium cyclohexyltrifluoroborate
Uniqueness
Potassium trifluoro(3-oxocyclohexyl)borate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ability to participate in a wide range of reactions under various conditions makes it a valuable reagent in both research and industrial applications .
Propriétés
Formule moléculaire |
C6H9BF3KO |
|---|---|
Poids moléculaire |
204.04 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-oxocyclohexyl)boranuide |
InChI |
InChI=1S/C6H9BF3O.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h5H,1-4H2;/q-1;+1 |
Clé InChI |
PPTJLIFKHSRFAK-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CCCC(=O)C1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


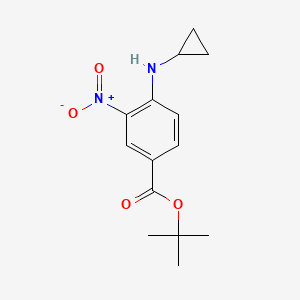
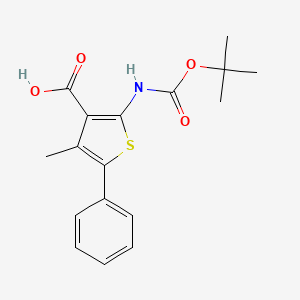
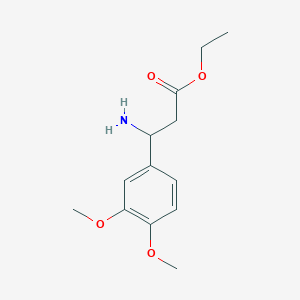
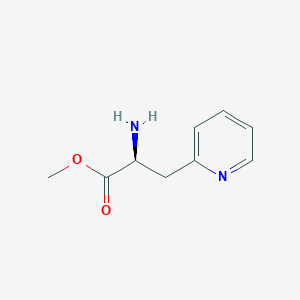
![2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13504351.png)
